2-(2,6-Dimethoxypyridin-3-yl)acetic acid
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Overview
Description
2-(2,6-Dimethoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is characterized by a pyridine ring substituted with two methoxy groups at positions 2 and 6, and an acetic acid moiety at position 3. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid typically involves the reaction of 2,6-dimethoxypyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,6-Dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetic acid moiety to an alcohol.
Scientific Research Applications
2-(2,6-Dimethoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological targets.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,6-Dimethoxypyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(2,6-Dimethoxypyridin-3-yl)ethanol: This compound has an ethanol moiety instead of an acetic acid moiety, leading to different chemical and biological properties.
2-(2,6-Dimethoxypyridin-3-yl)methanol: Similar to the ethanol derivative, this compound has a methanol moiety, affecting its reactivity and applications.
2-(2,6-Dimethoxypyridin-3-yl)amine:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2,6-dimethoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-8(11)12)9(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
KRTZZWYLVPAIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC(=O)O)OC |
Origin of Product |
United States |
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